In Vitro Potency Against CMV: Ganciclovir vs. Acyclovir
Ganciclovir exhibits significantly greater in vitro potency against human cytomegalovirus (CMV) compared to its structural analog, acyclovir. In standard viral replication assays, the median concentration of ganciclovir required to inhibit viral replication by 50% (IC50) is 2.15 μM, whereas the same metric for acyclovir is 72 μM [1]. This represents a more than 30-fold increase in potency. A separate clinical isolate study confirmed a mean ganciclovir IC50 of 1.7 μM (range 0.2-5.3 μM) against CMV from solid organ transplant recipients [2].
| Evidence Dimension | Median Inhibitory Concentration (IC50) against CMV |
|---|---|
| Target Compound Data | 2.15 μM |
| Comparator Or Baseline | Acyclovir: 72 μM |
| Quantified Difference | ~33.5-fold lower IC50 |
| Conditions | In vitro CMV plaque reduction assay in human fibroblasts |
Why This Matters
This substantial potency difference underpins ganciclovir's clinical utility for CMV infections, a virus against which acyclovir is not clinically effective.
- [1] Fletcher CV, Balfour HH Jr. Evaluation of ganciclovir for cytomegalovirus disease. DICP. 1989 Jan;23(1):5-12. View Source
- [2] Boivin G, Erice A, Crane DD, Dunn DL, Balfour HH Jr. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis. J Infect Dis. 1993;168(2):332-335. View Source
